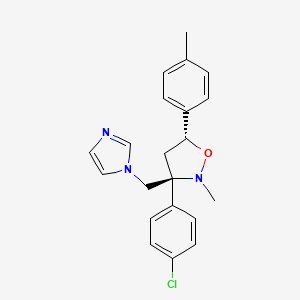
3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, an imidazolylmethyl group, a methyl group, and a p-tolyl group attached to the isoxazolidine ring
Preparation Methods
The synthesis of 3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazolidine Ring: The initial step involves the cycloaddition reaction between an azomethine ylide and a dipolarophile, leading to the formation of the isoxazolidine ring.
Introduction of Substituents:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-(4-Chloro-phenyl)-3-imidazol-1-ylmethyl-2-methyl-5-p-tolyl-isoxazolidine can be compared with other similar compounds, such as:
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the 4-chlorophenyl group but differs in the presence of a hydroxy group and a propionic acid ester moiety.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound contains a pyrazole ring instead of an isoxazolidine ring and has different substituents.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound features a chalcone structure with a 4-chlorophenyl group and a pyridinyl group.
The uniqueness of this compound lies in its specific combination of substituents and the isoxazolidine ring, which may confer distinct biological and chemical properties.
Properties
CAS No. |
113614-57-6 |
|---|---|
Molecular Formula |
C21H22ClN3O |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(3S,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C21H22ClN3O/c1-16-3-5-17(6-4-16)20-13-21(24(2)26-20,14-25-12-11-23-15-25)18-7-9-19(22)10-8-18/h3-12,15,20H,13-14H2,1-2H3/t20-,21-/m1/s1 |
InChI Key |
PVSGWGTXWGYMKX-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@](N(O2)C)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N(O2)C)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



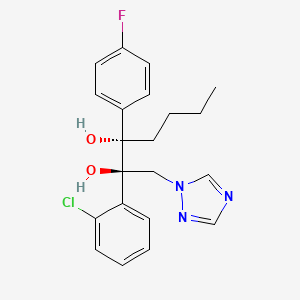

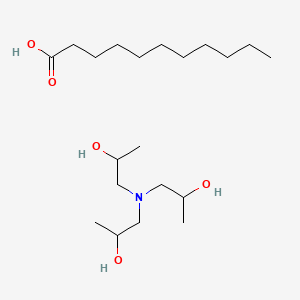
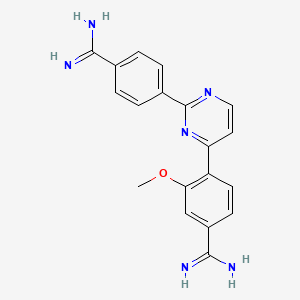

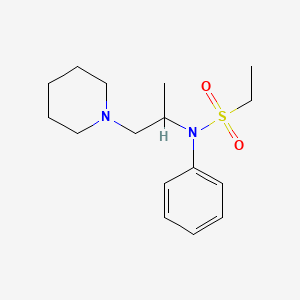
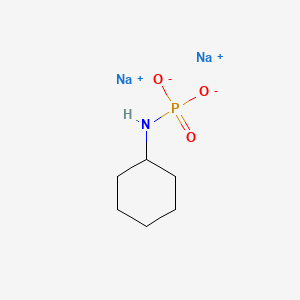
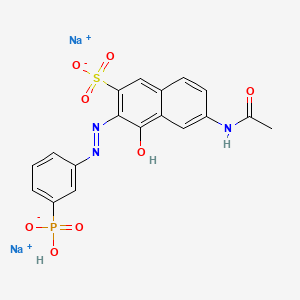

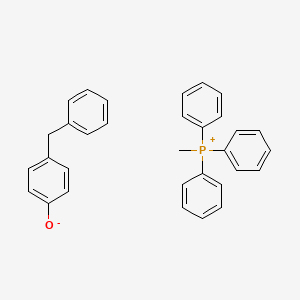
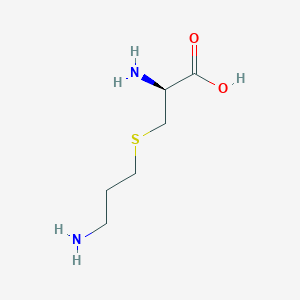
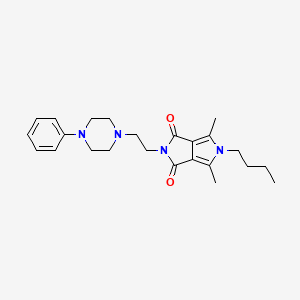
![(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide](/img/structure/B12690682.png)
